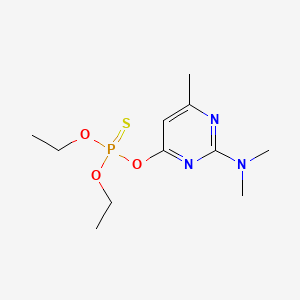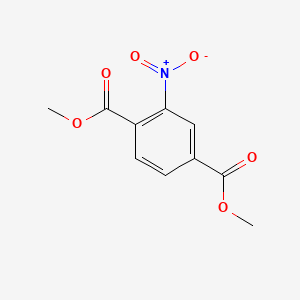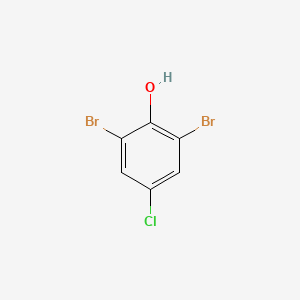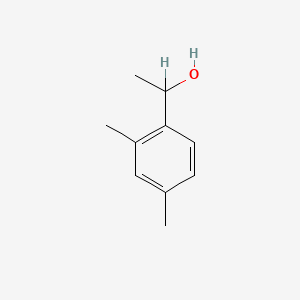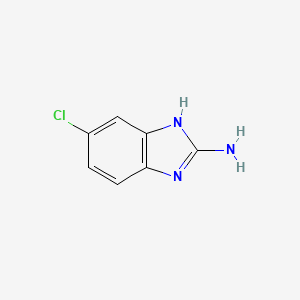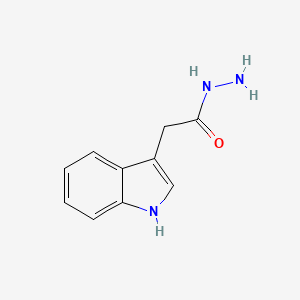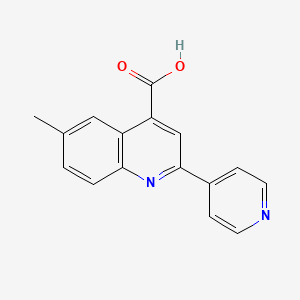![molecular formula C68H92O4P2 B1294726 テトラキス(2,4-ジ-tert-ブチルフェニル)[1,1'-ビフェニル]-4,4'-ジイルビス(ホスホナイト) CAS No. 38613-77-3](/img/structure/B1294726.png)
テトラキス(2,4-ジ-tert-ブチルフェニル)[1,1'-ビフェニル]-4,4'-ジイルビス(ホスホナイト)
概要
説明
Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) is a chemical compound known for its antioxidant properties. It is commonly used as a stabilizer in various industrial applications, particularly in the stabilization of thermoplastic polymers. The compound is characterized by its complex molecular structure, which includes multiple tert-butyl groups and biphenyl units, contributing to its stability and effectiveness as an antioxidant .
科学的研究の応用
Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and other materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in medical devices and pharmaceuticals.
Industry: Widely used in the plastics industry to enhance the durability and lifespan of polymer-based products .
生化学分析
Biochemical Properties
Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with enzymes and proteins involved in oxidative stress pathways, helping to neutralize free radicals and prevent cellular damage. The compound’s interaction with biomolecules such as glutathione peroxidase and superoxide dismutase enhances its antioxidant capacity, thereby protecting cells from oxidative stress .
Cellular Effects
The effects of Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to upregulate the expression of antioxidant genes and downregulate pro-inflammatory cytokines, thereby promoting cell survival and reducing inflammation . Additionally, it affects mitochondrial function by enhancing ATP production and reducing oxidative damage.
Molecular Mechanism
At the molecular level, Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) exerts its effects through several mechanisms. It binds to specific sites on enzymes, inhibiting or activating their activity. For example, it can inhibit the activity of NADPH oxidase, reducing the production of reactive oxygen species. The compound also influences gene expression by interacting with transcription factors such as Nrf2, which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) change over time. The compound is relatively stable, but its antioxidant activity can decrease with prolonged exposure to light and air. Studies have shown that its protective effects on cellular function can be sustained for several hours in vitro, but may diminish over longer periods . In vivo studies indicate that the compound can provide long-term protection against oxidative stress when administered regularly.
Dosage Effects in Animal Models
The effects of Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity. At high doses, it can cause adverse effects such as liver toxicity and oxidative damage . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and higher doses do not provide additional benefits.
Metabolic Pathways
Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. The compound can affect metabolic flux by altering the levels of key metabolites involved in oxidative stress and inflammation . Its interaction with cofactors such as NADPH enhances its antioxidant capacity.
Transport and Distribution
Within cells and tissues, Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) is transported and distributed through specific transporters and binding proteins. It can accumulate in lipid-rich regions of cells, such as the cell membrane and mitochondria, where it exerts its protective effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to easily cross cell membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) is crucial for its activity and function. It is primarily localized in the mitochondria and endoplasmic reticulum, where it protects against oxidative damage and supports cellular metabolism . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) typically involves the reaction of biphenyl with phosphorus trichloride (PCl3) and aluminum chloride (AlCl3) in the presence of 2,4-di-tert-butylphenol. The reaction conditions often include controlled temperatures and the use of phosphite esters as decomplexing agents to isolate the intermediate compounds .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and the use of high-purity reagents to achieve the desired product quality .
化学反応の分析
Types of Reactions
Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) primarily undergoes oxidation and substitution reactions. These reactions are crucial for its function as an antioxidant and stabilizer.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide and organic peroxides. The reactions are typically carried out under controlled conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various oxidized derivatives of the original compound, which continue to exhibit antioxidant properties. These derivatives help in stabilizing polymers by preventing oxidative degradation .
作用機序
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative degradation of materials. The molecular targets include polymer chains and other susceptible molecules in the material matrix. The pathways involved in its action include the stabilization of free radicals and the prevention of chain reactions that lead to material degradation .
類似化合物との比較
Similar Compounds
- Tetrakis(2,4-di-tert-butylphenyl)-4,4’-biphenyldiphosphonite
- Tetrakis(2,4-di-tert-butylphenyl-4,4’-biphenylylene-diphosphonite)
Uniqueness
Compared to similar compounds, Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) is unique due to its enhanced stability and effectiveness as an antioxidant. The presence of multiple tert-butyl groups and biphenyl units contributes to its superior performance in stabilizing polymers and other materials .
特性
IUPAC Name |
[4-[4-bis(2,4-ditert-butylphenoxy)phosphanylphenyl]phenyl]-bis(2,4-ditert-butylphenoxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H92O4P2/c1-61(2,3)47-29-37-57(53(41-47)65(13,14)15)69-73(70-58-38-30-48(62(4,5)6)42-54(58)66(16,17)18)51-33-25-45(26-34-51)46-27-35-52(36-28-46)74(71-59-39-31-49(63(7,8)9)43-55(59)67(19,20)21)72-60-40-32-50(64(10,11)12)44-56(60)68(22,23)24/h25-44H,1-24H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIOEBMXPVYLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(C2=CC=C(C=C2)C3=CC=C(C=C3)P(OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)OC5=C(C=C(C=C5)C(C)(C)C)C(C)(C)C)OC6=C(C=C(C=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H92O4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894018 | |
| Record name | 4,4'-Biphenylenediphosphonous acid tetrakis(2,4-di-tert-butylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1035.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38613-77-3 | |
| Record name | Tetrakis(2,4-di-tert-butylphenyl)-4,4′-biphenylenediphosphonite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38613-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | THP-EPQ | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038613773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonous acid, P,P'-[[1,1'-biphenyl]-4,4'-diyl]bis-, P,P,P',P'-tetrakis[2,4-bis(1,1-dimethylethyl)phenyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Biphenylenediphosphonous acid tetrakis(2,4-di-tert-butylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2,4-di-tert-butylphenyl) [1,1-biphenyl]-4,4'-diylbisphosphonite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


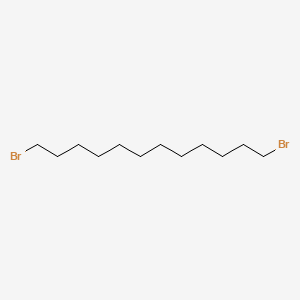
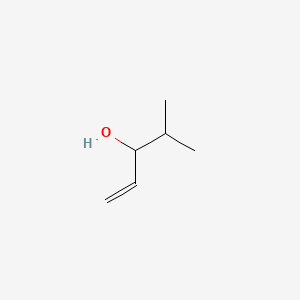
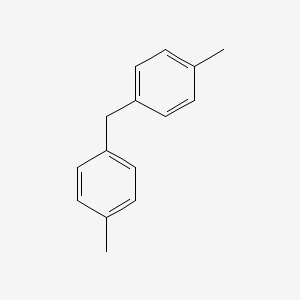

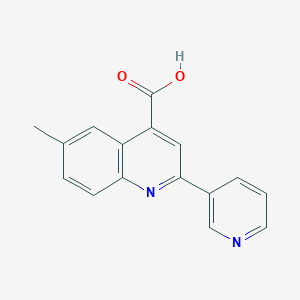
![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)
